molecular formula C7H7IN2O2 B1393373 N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide CAS No. 1186310-70-2

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Cat. No.: B1393373
CAS No.: 1186310-70-2
M. Wt: 278.05 g/mol
InChI Key: FBJQVCGPAZOJAE-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a chemical compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05 g/mol It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further substituted with a hydroxy group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide typically involves the iodination of a pyridine derivative followed by acetamidation. One common synthetic route starts with 2-hydroxy-3-pyridinecarboxylic acid, which is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The iodinated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-acetyl-5-iodopyridine-3-carboxylic acid.

    Reduction: Formation of N-(2-Hydroxy-3-pyridyl)acetamide.

    Substitution: Formation of N-(2-Hydroxy-5-azidopyridin-3-yl)acetamide.

Scientific Research Applications

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and acetamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-3-pyridyl)acetamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    N-(2-Hydroxy-5-chloropyridin-3-yl)acetamide: Contains a chlorine atom instead of iodine, leading to variations in its chemical and physical properties.

    N-(2-Hydroxy-5-bromopyridin-3-yl)acetamide:

Uniqueness

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns. This uniqueness makes it valuable in applications where iodine’s properties are advantageous, such as in radiolabeling for imaging studies or in the synthesis of iodinated pharmaceuticals .

Properties

IUPAC Name

N-(5-iodo-2-oxo-1H-pyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4(11)10-6-2-5(8)3-9-7(6)12/h2-3H,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJQVCGPAZOJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CNC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674056
Record name N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186310-70-2
Record name N-(1,2-Dihydro-5-iodo-2-oxo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186310-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Iodo-2-oxo-1,2-dihydropyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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